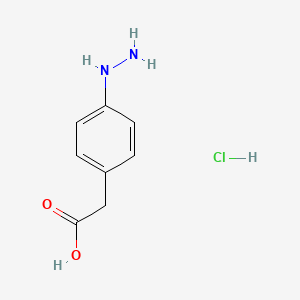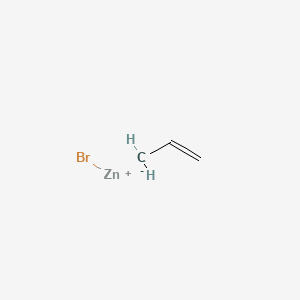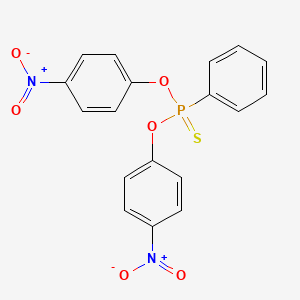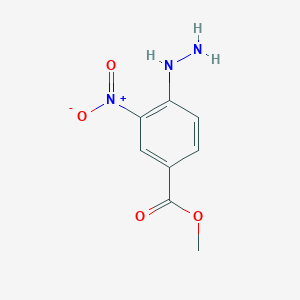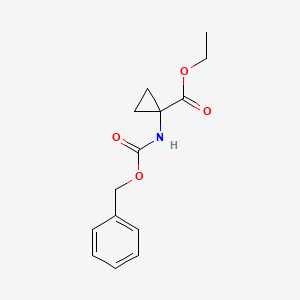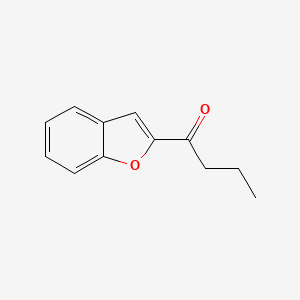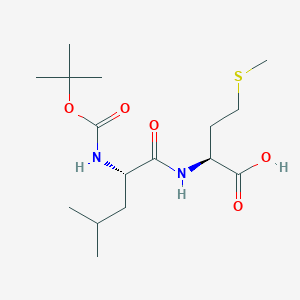
2-Methyl-3-(1-naphthyl)-1-propene
Descripción general
Descripción
“2-Methyl-3-(1-naphthyl)-1-propene” is a chemical compound with the linear formula C14H17N . It is a liquid at room temperature . The compound has a molecular weight of 199.3 .
Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, the protodeboronation of pinacol boronic esters, a process that involves a radical approach, has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis of Fragrant Compounds
Research conducted by Climent et al. (2002) explores the use of solid catalysts in the synthesis of compounds with blossom orange scent, including 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, through acetalization reactions. This study emphasizes the influence of catalyst textural properties, like crystal size and hydrophobicity, on the synthesis process, indicating the compound's role in producing fragrances and flavors through environmentally friendly methods (Climent, Velty, & Corma, 2002).
Biomass Tar Valorization
The conversion of biomass tar into valuable chemical products is detailed in work by Kostyniuk, Bajec, and Likozar (2020), where the transformation of a model mixture into 2-methylnaphthalene and other products is achieved using Ni-modified zeolite catalysts. This research not only showcases the compound's role in enhancing catalyst performance but also its significance in sustainable energy and chemical production (Kostyniuk, Bajec, & Likozar, 2020).
Catalysis and Hydrocarbon Processing
In the field of catalysis, research by Grant et al. (2016) demonstrates the use of boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene, highlighting the potential of such materials in improving the efficiency and selectivity of hydrocarbon processing. This work contributes to the understanding of novel catalytic materials and their applications in the petrochemical industry (Grant et al., 2016).
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQQEIJTESQZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498405 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1-naphthyl)-1-propene | |
CAS RN |
28530-21-4 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




